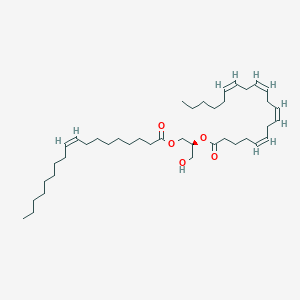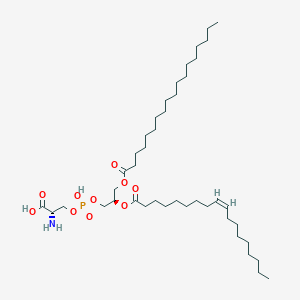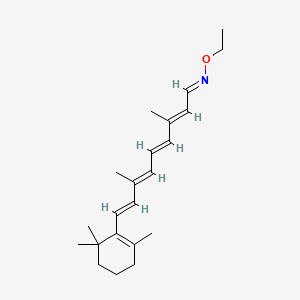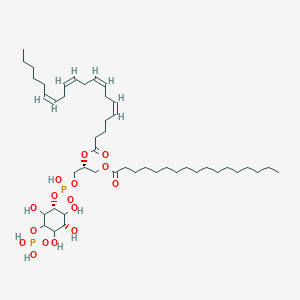
2-(Sulfooxy)benzoic acid
Descripción general
Descripción
. Es un derivado del ácido salicílico, donde el grupo hidroxilo está esterificado con ácido sulfúrico. Este compuesto es conocido por sus propiedades analgésicas y antiinflamatorias .
Aplicaciones Científicas De Investigación
El ácido salicilsulfúrico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en varias reacciones químicas y procesos de síntesis.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo efectos antiinflamatorios y analgésicos.
Medicina: Se investiga por su potencial terapéutico en el tratamiento del dolor y la inflamación.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos
Mecanismo De Acción
El mecanismo de acción del ácido salicilsulfúrico implica su interacción con objetivos moleculares como las enzimas ciclooxigenasas. Al inhibir estas enzimas, reduce la producción de prostaglandinas, que son mediadores de la inflamación y el dolor . Esta inhibición conduce a sus efectos analgésicos y antiinflamatorios .
Métodos De Preparación
El ácido salicilsulfúrico se puede sintetizar tratando el ácido salicílico con ácido clorosulfónico en piridina . Las condiciones de reacción típicamente involucran:
Reactivos: Ácido salicílico y ácido clorosulfónico.
Solvente: Piridina.
Temperatura: Controlada para evitar la descomposición.
Tiempo de reacción: Monitoreado para asegurar la esterificación completa.
Los métodos de producción industrial pueden implicar pasos similares pero a una escala mayor, con procesos de purificación adicionales para asegurar la calidad y pureza del producto final .
Análisis De Reacciones Químicas
El ácido salicilsulfúrico experimenta varias reacciones químicas, incluyendo:
Oxidación: Puede ser oxidado para producir diferentes derivados de ácido sulfónico.
Reducción: Las reacciones de reducción pueden conducir a la formación de compuestos más simples.
Sustitución: El grupo sulfooxi puede ser sustituido por otros grupos funcionales bajo condiciones específicas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos fuertes, bases y agentes oxidantes. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas .
Comparación Con Compuestos Similares
El ácido salicilsulfúrico es similar a otros derivados del ácido salicílico, como:
Ácido acetilsalicílico (Aspirina): Conocido por sus propiedades analgésicas y antiinflamatorias.
Salicilato de metilo: Se utiliza como analgésico tópico.
Sulfasalazina: Se utiliza en el tratamiento de la enfermedad inflamatoria intestinal.
Propiedades
IUPAC Name |
2-sulfooxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O6S/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOODSJOROWROTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436667 | |
| Record name | 2-(Sulfooxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-45-2 | |
| Record name | Salicylsulfuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylsulfuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Sulfooxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALICYLSULFURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4IXU1873O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(sulfooxy)benzoic acid a compound of interest in the context of Aspergillus infections?
A1: Research has identified this compound as a potential anti-inflammatory agent produced by pathogenic Aspergillus species. [] This is particularly interesting because invasive aspergillosis, a serious infection caused by these fungi, is often associated with high fatality rates. [] The structural similarity of this compound to known anti-inflammatory drugs like aspirin (2-(acetoxy)benzoic acid) and salicylic acid (2-hydroxybenzoic acid) further supports this potential. []
Q2: Beyond Aspergillus research, are there other applications where this compound plays a role?
A2: Yes, this compound has been identified as a significant product in a novel fuel desulfurization process. [] This method utilizes oxygen and a polyoxometalate catalyst to oxidize sulfur-containing compounds in fuel. The process converts a significant portion of the sulfur to sulfate (60-70%), with this compound being one of the other water-soluble sulfur byproducts. [] This highlights its relevance in developing cleaner fuel technologies.
Q3: Is there any evidence suggesting this compound could be used to develop new drugs?
A3: Preliminary research indicates that this compound, alongside other benzoic acid derivatives, demonstrates acetylcholinesterase (AChE) inhibitory properties. [] AChE inhibitors are crucial in managing neurodegenerative disorders like Alzheimer's disease. While further investigation is needed, this finding positions this compound as a potential lead compound for developing novel AChE inhibitors with therapeutic applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1243407.png)


![(6E)-5-azanylidene-2-methyl-6-[[5-(phenylmethylsulfanyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1243412.png)



![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-(methoxymethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1243417.png)
![4-(3,5-Dimethylphenyl)piperazine-1-carboxylic acid (5-{1-[3-(acridine-9-yl-amino)-5-hydroxymethylphenylcarbamoyl]-ethylcarbamoyl}-6-ethyl-2-methoxypyridine-3-yl)amide](/img/structure/B1243418.png)
![8-[(E)-3-Bromostyryl]-3,7-dimethyl-1-propargylxanthine](/img/structure/B1243419.png)
![(2R)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B1243426.png)
![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B1243428.png)

